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molecular formula C8H4F4O2 B044938 3-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115754-21-7

3-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B044938
M. Wt: 208.11 g/mol
InChI Key: HRIHSNPFVGMAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166598B2

Procedure details

28% Sodium methoxide in methanol (50 ml) was added to a solution of 3-fluoro-4-(trifluoromethyl)benzoic acid (20.8 g) in dimethylsulfoxide (200 ml). The mixture was stirred at 90° C. for 3.5 hours. After cooling at room temperature, the resulting mixture was poured into ice-water (1.5 l) and made acidic with diluted hydrochloric acid. After being stirred for 30 minutes, the resulting precipitates were collected by filtration and air-dried to give a colorless powder of 3-methoxy-4-(trifluoromethyl)benzoic acid (22.95 g).
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].F[C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[C:14]([F:17])([F:16])[F:15])[C:8]([OH:10])=[O:9].Cl>CO.CS(C)=O>[CH3:1][O:2][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[C:14]([F:17])([F:16])[F:15])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20.8 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
STIRRING
Type
STIRRING
Details
After being stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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